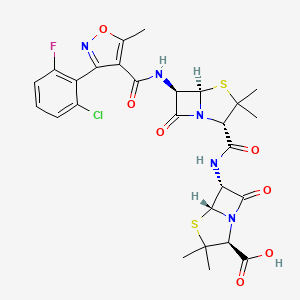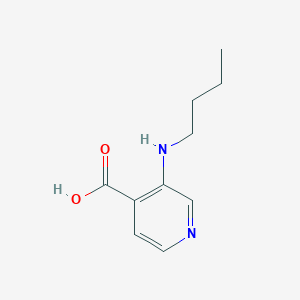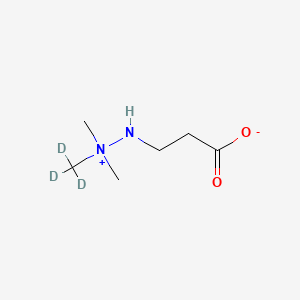
Mildronate-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mildronate-d3, also known as 2-(2-Carboxyethyl)-1,1,1-trimethyl-d3 hydrazinium inner salt, is a deuterated form of Mildronate. It is a pharmaceutical compound primarily used for its cardioprotective and neuroprotective properties. This compound is a stable isotope-labeled compound, which makes it valuable in various scientific research applications, particularly in the study of metabolic pathways and drug metabolism.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Mildronate-d3 involves the incorporation of deuterium atoms into the Mildronate molecule. The general synthetic route includes the following steps:
Starting Material: The synthesis begins with the preparation of 2-(2-Carboxyethyl)-1,1,1-trimethylhydrazinium.
Deuteration: The hydrogen atoms in the starting material are replaced with deuterium atoms through a deuteration reaction. This can be achieved using deuterated reagents such as deuterated water (D2O) or deuterated solvents.
Purification: The resulting this compound is purified using standard purification techniques such as crystallization or chromatography to obtain a high-purity product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the starting material are subjected to deuteration reactions in industrial reactors.
Purification and Quality Control: The product is purified using industrial-scale purification methods, and rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions
Mildronate-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can undergo reduction reactions to form reduced derivatives.
Substitution: Substitution reactions can occur, where functional groups in the molecule are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
Mildronate-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound in the study of metabolic pathways and reaction mechanisms.
Biology: Employed in tracer studies to investigate biological processes and metabolic flux.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of Mildronate in the body.
Industry: Applied in the development of new pharmaceuticals and in quality control processes.
作用机制
Mildronate-d3 exerts its effects by inhibiting the biosynthesis of carnitine, a compound essential for fatty acid oxidation. The inhibition occurs through the competitive inhibition of gamma-butyrobetaine hydroxylase, an enzyme involved in carnitine production. By reducing carnitine levels, this compound shifts cellular energy metabolism from fatty acid oxidation to glucose oxidation, which is more efficient under ischemic conditions. This mechanism helps protect cells from ischemic damage and improves cellular survival.
相似化合物的比较
Similar Compounds
Mildronate: The non-deuterated form of Mildronate-d3, used for similar cardioprotective and neuroprotective purposes.
Carnitine: A naturally occurring compound involved in fatty acid metabolism, which this compound inhibits.
Gamma-Butyrobetaine: A precursor in the biosynthesis of carnitine, targeted by this compound.
Uniqueness
This compound is unique due to its deuterium labeling, which provides advantages in scientific research, such as improved stability and the ability to trace metabolic pathways more accurately. This makes it a valuable tool in studies requiring precise tracking of metabolic processes.
属性
分子式 |
C6H14N2O2 |
|---|---|
分子量 |
149.21 g/mol |
IUPAC 名称 |
3-[[dimethyl(trideuteriomethyl)azaniumyl]amino]propanoate |
InChI |
InChI=1S/C6H14N2O2/c1-8(2,3)7-5-4-6(9)10/h7H,4-5H2,1-3H3/i1D3 |
InChI 键 |
PVBQYTCFVWZSJK-FIBGUPNXSA-N |
手性 SMILES |
[2H]C([2H])([2H])[N+](C)(C)NCCC(=O)[O-] |
规范 SMILES |
C[N+](C)(C)NCCC(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


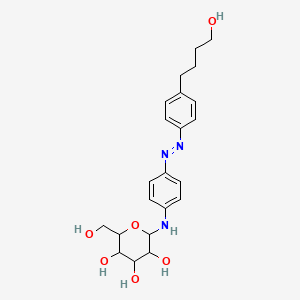
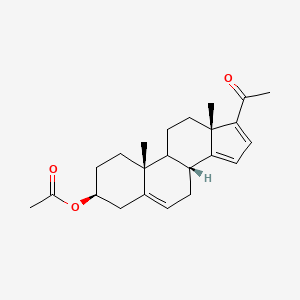
![(R)-2-((R)-2-Fluoro-3-hydroxypropyl)-N1-(1-phenyl-1H-benzo[d]imidazol-5-yl)malonamide](/img/structure/B13862936.png)
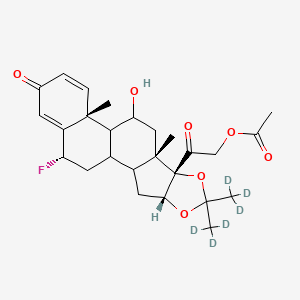
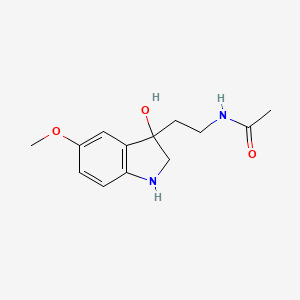

![1-[4-[(2-Ethoxyethoxy)methyl]phenoxy]-3-[(1-methylethyl)amino]-2-propanol Fumarate](/img/structure/B13862948.png)
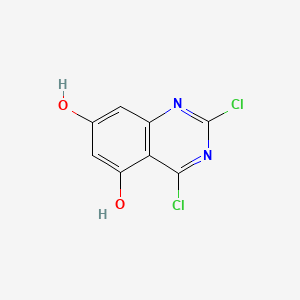
![3-[4-Methyl-3-[methyl-(7-nitrosopyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile](/img/structure/B13862960.png)
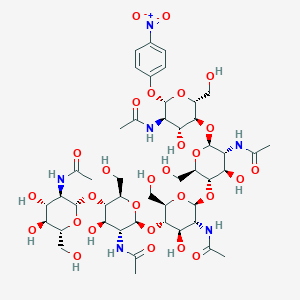
![[(8S,11R,13S,14S,17R)-17-acetyl-11-[4-(dimethylamino)phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] 2,2,2-trideuterioacetate](/img/structure/B13862978.png)

